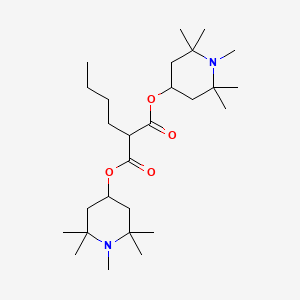
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of two 1,2,2,6,6-pentamethylpiperidin-4-yl groups attached to a butylpropanedioate backbone, making it a versatile molecule in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with butylpropanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial production also involves purification steps such as distillation and crystallization to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation and improve the longevity of materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in various therapeutic applications.
Mechanism of Action
The mechanism of action of Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by stabilizing free radicals and preventing oxidative degradation. This is achieved through the donation of hydrogen atoms from the piperidinyl groups, which neutralize free radicals and inhibit chain reactions that lead to degradation .
Comparison with Similar Compounds
Similar Compounds
- Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate
- Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) butylmalonate
- Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
Uniqueness
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N2O4/c1-12-13-14-21(22(30)32-19-15-24(2,3)28(10)25(4,5)16-19)23(31)33-20-17-26(6,7)29(11)27(8,9)18-20/h19-21H,12-18H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMAXDHDMGVMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC1CC(N(C(C1)(C)C)C)(C)C)C(=O)OC2CC(N(C(C2)(C)C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626889 |
Source


|
| Record name | Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-88-9 |
Source


|
| Record name | Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
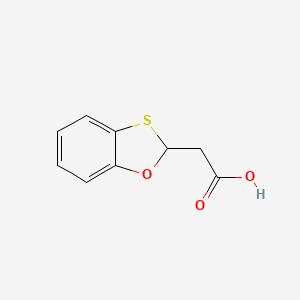
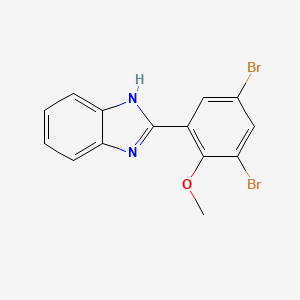
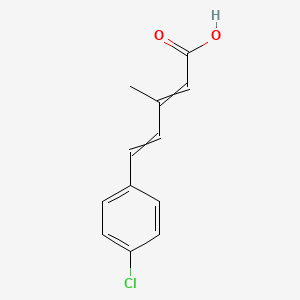
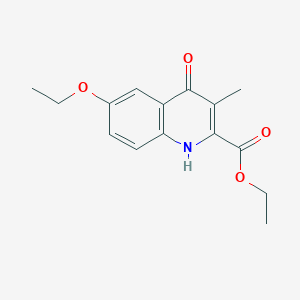
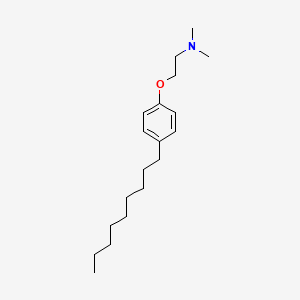
![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
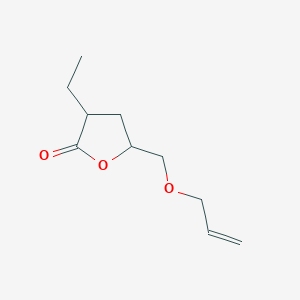
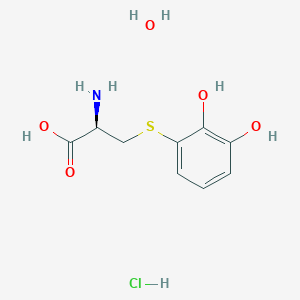
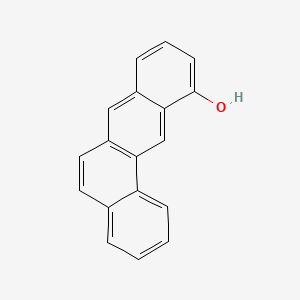
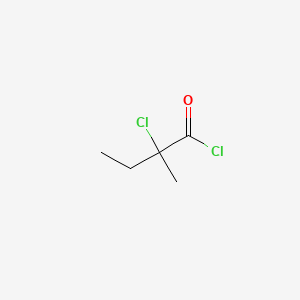
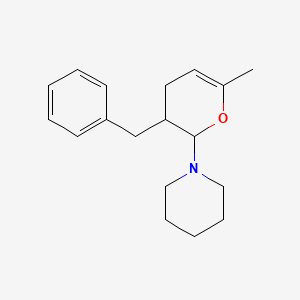
![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
